molecular formula C18H19N3O B2857885 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide CAS No. 1396846-57-3

2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide

Cat. No. B2857885
CAS RN: 1396846-57-3
M. Wt: 293.37
InChI Key: GNKPMUXLJYWKFD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been synthesized . The synthesis involved a variety of 5-alkyl, 5-aryl and 5-heteroaryl substituents .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications. They are particularly useful as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the study of intracellular processes and can be used in the design of solid-state emitters .

Chemosensors

The structural diversity and presence of heteroatoms make these compounds potential chemosensors. They can act as chelating agents for ions, which is beneficial for detecting the presence of specific ions in various environments, including biological systems .

Phototoxicity Studies

In the field of medicinal chemistry, phototoxicity is a crucial parameter. Compounds from the pyrazolo[1,5-a]pyrimidine family can be used to study phototoxicity effects, which is essential for the safety profiling of new drugs .

Cognitive Disorder Treatments

There is evidence that pyrazolo[1,5-a]pyrimidine derivatives can act as phosphodiesterase 2A inhibitors. This activity is associated with the potential treatment of cognitive impairments in neuropsychiatric and neurodegenerative disorders, making it a promising area of research for therapeutic applications .

Synthetic Methodology Development

The simpler and greener synthetic methodologies of these compounds, as compared to other fluorophores, make them attractive for research in synthetic chemistry. They offer a more environmentally friendly approach to synthesizing complex molecules, which is increasingly important in modern chemistry .

properties

IUPAC Name

2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-16(14-8-4-3-5-9-14)18(22)19-12-15-13-20-21-11-7-6-10-17(15)21/h3-11,13,16H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKPMUXLJYWKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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